3-(5-Bromothiophen-2-yl)propanal
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Overview
Description
3-(5-Bromothiophen-2-yl)propanal is an organic compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 5-position and a propanal group at the 3-position makes this compound unique and valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(5-Bromothiophen-2-yl)propanal can be synthesized through several methods. One common approach involves the bromination of 2-thiophenecarboxaldehyde followed by a Grignard reaction to introduce the propanal group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and magnesium in dry ether for the Grignard reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)propanoic acid.
Reduction: 3-(5-Bromothiophen-2-yl)propanol.
Substitution: 3-(5-Methoxythiophen-2-yl)propanal.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)propanal has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of thiophene derivatives’ biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)propanal involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group enable it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromothiophen-2-yl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(5-Methoxythiophen-2-yl)propanal: Similar structure but with a methoxy group instead of a bromine atom.
3-(5-Bromothiophen-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(5-Bromothiophen-2-yl)propanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C7H7BrOS |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)propanal |
InChI |
InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h3-5H,1-2H2 |
InChI Key |
CNWJNMSFULGRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CCC=O |
Origin of Product |
United States |
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